(4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone
Overview
Description
(4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound characterized by the presence of both chloro and nitro groups on a phenyl ring, as well as a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a chloro-nitrobenzene derivative under controlled conditions. The reaction may require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The chloro group can be substituted by nucleophiles in a substitution reaction.
Substitution: The piperazine ring can participate in various substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is explored for its potential as a pharmacophore. It can be used to design drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in the development of polymers and other advanced materials. It can also be used in the production of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism by which (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of the piperazine ring allows for binding to various biological targets, while the chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- (4-chloro-2-nitrophenyl)acetic acid
- (4-chloro-2-nitrophenyl)disulfide
- (4-chloro-3-nitrophenyl)(phenyl)methanone
Comparison: Compared to these similar compounds, (4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone is unique due to the presence of the piperazine ring and the fluorophenyl group. These structural features enhance its potential for diverse applications, particularly in medicinal chemistry where the piperazine ring is a common motif in drug design.
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-12-1-6-15(16(11-12)22(24)25)17(23)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGSTDAJPPJYOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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